molecular formula C10H11BrO3 B161087 Ethyl 2-(3-bromophenoxy)acetate CAS No. 138139-14-7

Ethyl 2-(3-bromophenoxy)acetate

Cat. No. B161087
M. Wt: 259.1 g/mol
InChI Key: SOKSJIDLQWRXTN-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromophenoxy)acetate is an organic compound with the chemical formula C10H11BrO3 . It has a molecular weight of 259.1 g/mol . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for Ethyl 2-(3-bromophenoxy)acetate is 1S/C10H11BrO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-(3-bromophenoxy)acetate is a solid at room temperature . It has a molecular weight of 259.1 g/mol .

Scientific Research Applications

Ethyl Acetate Production and Applications

  • Process Parameters in Ethyl Acetate Production : A review highlighted the use of ethyl acetate, focusing on process intensification techniques like Reactive Distillation and Microwave Reactive Distillation, which offer several advantages over traditional processes, such as energy savings and reduced capital investment. This insight could be valuable for considering the synthesis or application areas of Ethyl 2-(3-bromophenoxy)acetate in industrial processes (G. Patil & N. Gnanasundaram, 2020).

Brominated Compounds in the Environment

  • Novel Brominated Flame Retardants : The occurrence and potential risks of brominated flame retardants (BFRs), including a review of their presence in indoor air, dust, and consumer goods, were discussed. This context may be indirectly relevant to understanding environmental interactions or regulatory considerations for bromophenyl compounds like Ethyl 2-(3-bromophenoxy)acetate (E. A. Zuiderveen, J. Slootweg, & J. de Boer, 2020).

Ionic Liquids and Their Applications

  • Ionic Liquid-Based Technologies : A study discussed the scaling-up of technologies using ionic liquids, such as 1-Ethyl-3-Methylimidazolium Acetate, for dissolving biopolymers. This research might offer a parallel in understanding how Ethyl 2-(3-bromophenoxy)acetate could be utilized in novel solvents or in the synthesis of green chemicals (Shaghayegh Ostadjoo et al., 2018).

Use in Energy Storage and Hydrogen Carriers

  • Ethanol-Ethyl Acetate in LOHC Cycles : Research on using ethanol and ethyl acetate in a Liquid Organic Hydrogen Carrier (LOHC) cycle proposed bioethanol as a renewable hydrogen carrier. Insights from this study could inspire research into the utility of Ethyl 2-(3-bromophenoxy)acetate in renewable energy or chemical storage solutions (Elio Santacesaria et al., 2023).

Safety And Hazards

Ethyl 2-(3-bromophenoxy)acetate is classified under the GHS07 hazard class . It may cause eye irritation, skin irritation, and respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .

properties

IUPAC Name

ethyl 2-(3-bromophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKSJIDLQWRXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409389
Record name Ethyl 2-(3-bromophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-bromophenoxy)acetate

CAS RN

138139-14-7
Record name Ethyl 2-(3-bromophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.5 g of 3-bromophenol and 0.33 ml of ethyl bromoacetate were dissolved in 4 ml of dimethylformamide, and 0.4 g of potassium carbonate was added. The mixture was stirred at 65°-70° C. for 3.5 hours. The solvent was evaporated, and the residue was worked up in a customary manner to give 0.6 g of ethyl 3-bromophenoxyacetate as a colorless oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Bromophenol (2.84 g, 16.4 mmol) was dissolved in dimethylformamide (50 ml) in a dry 100 ml flask under nitrogen. Sodium hydride (0.7 g of a 60% suspension in mineral oil, washed with hexane, 16.7 mmol) was added in portions and the mixture was stirred for one hour at room temperature. Ethyl bromoacetate (1.85 ml, 16.7 mmol) was added drop-wise and the reaction was stirred overnight at room temperature. Approximately two-thirds of the solvent was removed under reduced pressure and the residue was mixed with water (150 ml) and extracted with methylene chloride (3×20 ml). The extracts were combined, washed with water (50 ml), saturated sodium chloride solution (50 ml), then dried (MgSO4). The solution was filtered and concentrated which gave 4.18 g (98%) of ethyl 3-bromophenyloxyacetate.
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step Two

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